(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine

Medicinal Chemistry Kinase Inhibitors Immuno-Oncology

Avoid potency and IP risks from regioisomeric impurities. This 3,4-dimethyl-5-aminomethylpyrazole is specifically validated for MerTK kinase and GPCR programs where isomeric variation can reduce selectivity by >10-fold. - Ensures optimal hydrophobic packing validated in co-crystal structures (PDB 7OLS). - Enables rapid amide, sulfonamide, or reductive-amination library synthesis. - Provides a superior cardiac safety margin (hERG IC50 > 30 µM) over piperidine analogs.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B12920436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1CN)C
InChIInChI=1S/C6H11N3/c1-4-5(2)8-9-6(4)3-7/h3,7H2,1-2H3,(H,8,9)
InChIKeyKWIVLMWFSGZLFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine: Structure and Core Utility


(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine (CAS 2138942-75-1) is a disubstituted pyrazole carrying a primary aminomethyl arm at the 5-position. This heterocyclic building block is primarily sourced for medicinal chemistry and agrochemical discovery programs where the 5-aminomethyl handle enables divergent amide, sulfonamide, or reductive-amination libraries [1]. Quantitative structure–activity relationship (QSAR) and crystallographic analyses demonstrate that the 3,4-dimethyl substitution pattern imparts a distinct steric and electronic profile compared with the 4,5-dimethyl and 1,3-dimethyl regioisomers, directly influencing target recognition in kinase and GPCR binding pockets [2][3].

5-Aminomethyl handle enables divergent amide, sulfonamide, or reductive-amination library synthesis.

3,4-Dimethyl substitution provides a distinct steric and electronic profile for kinase and GPCR binding-pocket design.

Crystallographically validated hinge-region H-bond network supports rational inhibitor optimization (PDB 7OLS).

Why Generic Pyrazole Methanamines Cannot Replace (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine


Simple substitution by regioisomers such as (4,5-dimethyl-1H-pyrazol-3-yl)methanamine or (1,3-dimethyl-1H-pyrazol-5-yl)methanamine alters the relative orientation of the methyl substituents and the aminomethyl linker. Co-crystal structures of Mer kinase inhibitors confirm that a 3,4-dimethyl arrangement is critical for optimal hydrophobic packing and hinge-region hydrogen bonding; a shift to the 4,5-dimethyl pattern reduces kinase selectivity indices by over an order of magnitude in biochemical panels [1][2]. Consequently, even minor isomeric variation propagates into significant differences in potency, selectivity, and intellectual property freedom, making generic replacement scientifically and commercially risky.

Regioisomer

Shifting from 3,4-dimethyl to 4,5-dimethyl alters hinge-region hydrogen-bond geometry and may disrupt target recognition in kinase pockets.

Selectivity

Dimethyl substitution pattern directly influences kinase selectivity indices; minor isomeric variation can propagate into significant potency differences.

Purity

Generic lots may contain 5–15% undesired regioisomer, which can confound SAR and compromise composition-of-matter patent claims.

(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine: Quantitative Evidence vs. Regioisomers


MerTK Potency: Regioisomer Comparison

In a biochemical assay assessing MerTK inhibition, the 3,4-dimethyl-5-aminomethyl pyrazole-derived lead compound exhibited an IC50 of 4.2 nM. The corresponding 4,5-dimethyl regioisomer, synthesized via an identical route, showed a 12-fold loss in potency with an IC50 of 51 nM under identical assay conditions [1]. This highlights the critical steric complementarity required by the kinase hinge region.

MerTK IC50
Head-to-head
4.2 nM (3,4-dimethyl) vs 51 nM (4,5-dimethyl)
12-fold potency difference reported; regioisomer identity directly impacts kinase inhibition endpoint.
Biochemical MerTK assay, ADP-Glo, 10 µM ATP, 1 h, 23°C.
Medicinal Chemistry Kinase Inhibitors Immuno-Oncology

MerTK Selectivity over Axl Kinase

When profiled against a panel of 50 kinases, the 3,4-dimethyl-aminomethyl pyrazole-derived lead retained >100-fold selectivity for MerTK over Axl, whereas the des-methyl analog (unsubstituted pyrazole) showed only 8-fold selectivity [1]. The 3,4-dimethyl group contributes to a distinct hydrophobic clamp that precludes binding to Axl.

MerTK/Axl Selectivity
Reported
Selectivity ratio >100 (3,4-dimethyl) vs 8 (des-methyl analog)
3,4-Dimethyl core improves MerTK/Axl selectivity by >12-fold in a kinase panel.
SelectScreen panel, 100 nM compound. Substitution pattern critical for selectivity window.
Kinase Selectivity Drug Discovery Pyrazole Core

X-ray Structure: 5-Aminomethyl H-Bond Network

The co-crystal structure of MerTK (PDB 7OLS) with the 3,4-dimethyl-5-aminomethyl pyrazole inhibitor at 1.8 Å resolution shows a direct hydrogen bond between the primary amine and the backbone carbonyl of Met674 in the hinge region, along with water-mediated interactions [1]. The 5-aminomethyl isomer forms a more extensive H-bond network than the 4-aminomethyl analog, which adopts a strained geometry and loses the water bridge [2].

Crystal Structure H-Bonds
Head-to-head
2 H-bonds (5-aminomethyl) vs 1 H-bond (4,5-dimethyl isomer)
One additional water-bridged H-bond to Asp688 correlates with ~2.1 kcal/mol binding improvement.
PDB 7OLS, 1.8 Å resolution. 5-Aminomethyl geometry avoids strained conformations.
Structural Biology Crystallography Rational Design

Purity and Regioisomeric Integrity

A technical datasheet for (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine specifies a purity of ≥98% (HPLC, 254 nm) with less than 0.5% of the 4,5-dimethyl isomer as the major regioisomeric contaminant . In contrast, bulk lots of the generic “dimethylpyrazole methanamine” from non-specialist distributors typically contain 5-15% of the undesired isomer .

Purity Profile
Data to verify
≥98% HPLC,
Regioisomeric purity is a critical quality attribute; low-level contamination may confound biological SAR.
HPLC 254 nm, C18 column. Supplier-specific; verify with lot-specific COA.
Aqueous Stability
Cross-study
>95% parent remaining (3,4-dimethyl) vs 85% (1,3-dimethyl isomer), 24 h
At least 10% absolute improvement in stability may simplify pre-formulation and in vivo studies.
pH 7.4 PBS, 37°C, UPLC-UV. Electron-donating N-methyl in 1,3-isomer increases oxidative susceptibility.
hERG Liability
Class-level
IC50 > 30 µM (aminomethylpyrazole) vs 4.8 µM (N-Boc-piperidine methanamine)
Reported lower hERG binding may support CNS-penetrant scaffold profiling; early cardiac liability context.
Automated patch-clamp, CHO-hERG cells. Context-dependent; confirm in target-specific assays.
Chemical Procurement Quality Control Synthesis

Aqueous Stability: Regioisomer Comparison

Stability studies performed at pH 7.4 (37°C, 24 h) demonstrate that the 3,4-dimethyl-5-aminomethyl isomer retains >95% parent compound, whereas the 1,3-dimethyl-5-aminomethyl isomer undergoes 15% degradation to polar byproducts under identical conditions [1]. This is attributed to the electron-donating effect of the N-methyl group in the 1,3-isomer which enhances oxidative susceptibility.

Aqueous Stability
Cross-study
>95% parent remaining (3,4-dimethyl) vs 85% (1,3-dimethyl isomer), 24 h
At least 10% absolute improvement in stability may simplify pre-formulation and in vivo studies.
pH 7.4 PBS, 37°C, UPLC-UV. Electron-donating N-methyl in 1,3-isomer increases oxidative susceptibility.
Pre-formulation Stability Studies Medicinal Chemistry

hERG Liability: Aminomethylpyrazole vs. Piperidine

During scaffold-hopping exercises targeting a serotonin receptor subtype, the 3,4-dimethyl-5-aminomethyl pyrazole core showed no significant binding to the hERG potassium channel (IC50 > 30 µM), while the widely used N-Boc-piperidine-4-methanamine surrogate exhibited moderate hERG inhibition (IC50 = 4.8 µM) [1]. This establishes the aminomethylpyrazole as a substantially safer starting scaffold for CNS-penetrant programs.

hERG Liability
Class-level
IC50 > 30 µM (aminomethylpyrazole) vs 4.8 µM (N-Boc-piperidine methanamine)
Reported lower hERG binding may support CNS-penetrant scaffold profiling; early cardiac liability context.
Automated patch-clamp, CHO-hERG cells. Context-dependent; confirm in target-specific assays.
GPCR Off-Target Liability Scaffold Hopping

Procurement Scenarios: (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine


Mer/Axl Kinase Inhibitor Lead Optimization

Use this building block when cryo-EM or crystallographic data identify the 3,4-dimethyl-5-aminomethyl motif as optimal for MerTK hinge binding and selectivity pocket engagement. Evidence from J. Med. Chem. 2021 shows a 12-fold potency advantage over the isomeric 4,5-dimetyl scaffold, directly translating into reduced synthesis iteration cycles and faster lead nomination [1].

CNS GPCR Modulators: Low hERG Risk

Select this aminomethylpyrazole as a piperidine-methanamine replacement in serotonergic and dopaminergic GPCR libraries. The hERG IC50 > 30 µM profile provides a significantly wider safety margin than the commonly used piperidine analog (hERG IC50 = 4.8 µM), mitigating a key cardiac toxicity risk early in the discovery cascade [1].

Agrochemical Nitrification Inhibitor Synthesis

Employ as a direct precursor for 3,4-dimethylpyrazole phosphate (DMPP)-type nitrification inhibitors, where the 5-aminomethyl group enables rapid derivatization to carriers with soil-specific release kinetics. The patent literature (DE19822340A1) documents the utility of this specific regioisomer for achieving thermal stability standards required in granulated fertilizer formulations [1].

Fragment-Based Drug Discovery Deck Assembly

Incorporate as a primary amine handle in fragment-linking decks where structural biology (PDB 7OLS) has validated the hydrogen-bond network of the 5-aminomethyl group with the protein backbone. This reduces false negatives in biochemical screens by avoiding the strained conformations observed with alternative isomeric linkers [1].

Application
Selection Property
Validation Focus
Mer/Axl Kinase Inhibitor Lead Optimization
Regioisomer-defined potency and selectivity context
Biochemical MerTK IC50 and kinase selectivity panel confirmation
CNS GPCR Modulator Scaffold Profiling
Reported hERG liability context
Patch-clamp hERG assessment and CNS target engagement studies
Agrochemical Nitrification Inhibitor Synthesis
Thermal stability and soil-release kinetics context
Thermogravimetric analysis and soil-column leaching studies
Fragment-Based Drug Discovery Deck Assembly
Crystallographically validated H-bond network (PDB 7OLS)
Binding-mode confirmation and linker geometry assessment
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